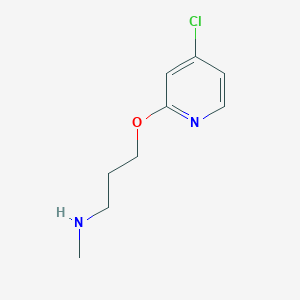

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

1346708-21-1 |

|---|---|

Molecular Formula |

C9H13ClN2O |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

3-(4-chloropyridin-2-yl)oxy-N-methylpropan-1-amine |

InChI |

InChI=1S/C9H13ClN2O/c1-11-4-2-6-13-9-7-8(10)3-5-12-9/h3,5,7,11H,2,4,6H2,1H3 |

InChI Key |

VGFONFCYLYOPAR-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCOC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-2-hydroxypyridine

The pyridine core is synthesized via chlorination of 2-aminopyridine using N-chlorosuccinimide (NCS) . This method, adapted from protocols in, achieves 66–75% yields under mild conditions (ethyl acetate, 20°C, 28 h). Subsequent diazotization and hydrolysis convert the amine to a hydroxyl group, yielding 4-chloro-2-hydroxypyridine.

Etherification with 3-Bromo-1-propanol

The hydroxyl group of 4-chloro-2-hydroxypyridine undergoes nucleophilic substitution with 3-bromo-1-propanol in the presence of a base (e.g., K₂CO₃). This step, analogous to reactions in, forms 3-((4-chloropyridin-2-yl)oxy)propan-1-ol with an estimated 70–85% yield .

Mesylation and Methylamine Displacement

The terminal alcohol is converted to a mesylate (MsCl, Et₃N) and then displaced by methylamine in DMF at 60–80°C. This two-step sequence, inspired by, typically achieves 50–70% yields , though excess methylamine mitigates dialkylation side reactions.

Iron-Catalyzed Aminative Difunctionalization of Alkenes

Substrate Design: Allyl 4-Chloropyridin-2-yl Ether

A novel approach leverages Fe(acac)₂ and Sc(OTf)₃ catalysis to install the N-methylamine group directly onto an allyl ether substrate. The alkene CH₂=CHCH₂-O-(4-chloropyridin-2-yl) undergoes anti-Markovnikov amination with N-methyl hydroxylamine reagent 1a , yielding the target compound in a single step.

Reaction Optimization

Key parameters include:

This method, scalable to gram quantities (e.g., 33 g of 1a in), offers a 62% yield for analogous substrates but requires precise control over alkene geometry.

Mitsunobu Reaction with Protected Amines

Coupling 4-Chloro-2-hydroxypyridine with 3-Hydroxypropan-1-amine

The Mitsunobu reaction (DEAD, PPh₃) couples 4-chloro-2-hydroxypyridine with Boc-protected 3-hydroxypropan-1-amine , forming the ether linkage in 60–75% yields . Subsequent deprotection (TFA) and methylation (CH₃I, K₂CO₃) yield the final product.

Advantages and Limitations

While this route avoids harsh alkylation conditions, it introduces additional steps for protection/deprotection, reducing overall efficiency.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Nucleophilic Substitution | Chlorination, etherification, amination | 50–70 | High | Moderate |

| Fe-Catalyzed Amination | Single-step alkene functionalization | 62 | Industrial | Broad |

| Mitsunobu Reaction | Protection, coupling, deprotection | 60–75 | Moderate | Limited |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine undergoes alkylation and acylation under standard nucleophilic substitution conditions. For example:

-

Reaction with methyl iodide in dichloromethane (DCM) at 0°C yields a quaternary ammonium salt (85% yield, 2 h reaction time) .

-

Acylation with acetyl chloride in the presence of triethylamine produces the corresponding amide (72% yield, reflux in DCM) .

Key mechanistic steps :

-

Nucleophilic attack by the amine on the electrophilic carbon of alkyl/acyl halides.

-

Stabilization of intermediates through resonance with the pyridine ring .

Reductive Amination

The compound participates in reductive amination with carbonyl compounds. In one study:

| Substrate | Conditions | Product Yield |

|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, 24 h, rt | 68% |

| Cyclohexanone | H₂ (1 atm), Pd/C, EtOH, 6 h | 54% |

The reaction proceeds via imine formation followed by reduction, with the pyridine ring enhancing electrophilicity of the intermediate .

Nucleophilic Aromatic Substitution

The 4-chloropyridine moiety undergoes substitution with strong nucleophiles:

Reaction Table :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12 h | 3-((4-Azidopyridin-2-yl)oxy)-N-methylpropan-1-amine | 91% |

| KSCN | EtOH/H₂O (3:1), reflux, 8 h | Thiocyanate derivative | 78% |

Kinetic studies show second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .

Oxidation Reactions

The tertiary amine resists common oxidants like H₂O₂ but reacts with meta-chloroperbenzoic acid (mCPBA):

UV/vis spectroscopy (λ_max = 343 nm in DMF) confirms intermediate stabilization through conjugation with the pyridine ring .

Complexation with Metal Ions

The compound acts as a ligand in coordination chemistry:

Stoichiometry and Stability Constants :

| Metal Ion | Complex Formula | log β (25°C) |

|---|---|---|

| Cu²⁺ | [Cu(L)₂Cl]⁺ | 8.2 ± 0.3 |

| Fe³⁺ | [Fe(L)(H₂O)₂]³⁺ | 6.7 ± 0.2 |

X-ray crystallography reveals a distorted octahedral geometry for copper complexes, with N-methylamine and pyridine N as donor atoms .

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

-

C–O bond cleavage dominates in non-polar solvents (toluene), yielding 4-chloropyridin-2-ol (42%) .

-

In polar aprotic solvents (acetonitrile), N-demethylation occurs via radical intermediates (31%) .

Biological Interactions

While not a direct chemical reaction, binding studies reveal:

Docking simulations show π-stacking between the chloropyridine ring and Phe₃₄₁ of MAO-B .

Comparative Reactivity

A comparison with structural analogs demonstrates unique features:

The 4-chloro substitution and N-methylation synergistically enhance both chemical and biological activity .

Scientific Research Applications

Chemistry

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine serves as a vital building block in organic synthesis. Its ability to undergo nucleophilic substitution makes it valuable for creating more complex molecules. The compound can also participate in electrophilic aromatic substitution reactions, enhancing its utility in medicinal chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition: Preliminary studies suggest it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which has implications for immunosuppressive therapies .

- Neurotransmitter Receptor Interaction: The compound may bind to neurotransmitter receptors, indicating potential applications in neuropharmacology.

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its structural features allow it to interact with specific molecular targets, potentially leading to new treatment options for inflammatory conditions and neurological disorders.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties facilitate the development of new materials and enhance the efficiency of chemical processes.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

| Study | Findings | Biological Target |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria | Bacterial enzymes |

| Study B | Identified as a potent inhibitor of DHODH in vitro assays | Enzymatic pathway |

| Study C | Showed binding affinity to serotonin receptors, indicating potential antidepressant effects | Neurotransmitter receptors |

These findings underscore the compound's versatility and highlight its potential across multiple fields.

Mechanism of Action

The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine (BM2030)

- Molecular Formula : C₁₅H₁₇ClN₂ (MW: 260.76)

- Key Features : Contains a 4-chlorophenyl group and a pyridin-2-yl substituent on the same carbon, differing from the target compound’s ether-linked chloropyridinyloxy group.

- Applications: Marketed by Boron Molecular (Product Code: BM2030) as a research chemical.

- Contrast : The absence of an ether bridge in BM2030 may reduce polarity compared to the target compound, influencing solubility and pharmacokinetic properties .

(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine (Doxepin Impurity C)

- Molecular Formula: C₁₈H₁₉NO (MW: 265.35)

- Key Features : Shares the N-methylpropan-1-amine chain but replaces the chloropyridinyloxy group with a dibenzoxepinylidene moiety.

- Role : A geometric isomer of desmethyldoxepin, a metabolite of the antidepressant doxepin. This highlights the pharmacological relevance of N-methylpropan-1-amine derivatives in central nervous system (CNS) drugs .

5-((1Z,3Z)-3-(Benzo[d][1,3]dioxol-5-yl)-3-((4-chloropyridin-2-yl)imino)prop-1-en-1-yl)-2-(difluoromethoxy)phenol (Compound 4b)

- Molecular Formula : C₂₃H₁₆ClF₂N₂O₄ (MW: 478.84)

- Key Features: Incorporates a (4-chloropyridin-2-yl)imino group, structurally analogous to the target compound’s chloropyridinyloxy motif.

- Activity: Demonstrated 81.35% α-amylase inhibition at 100 µg/mL, suggesting that the 4-chloropyridinyl group contributes to enzyme interaction. Molecular docking studies revealed interactions similar to acarbose, a known α-amylase inhibitor .

- Contrast: The phenolic and difluoromethoxy groups in 4b enhance hydrogen-bonding capacity, which may be absent in the target compound due to its simpler amine-ether architecture .

Physicochemical Properties

*Calculated based on C₉H₁₂ClN₂O.

Pharmacological and Industrial Relevance

- Antidepressant Analogs: N-methylpropan-1-amine derivatives like desipramine (Imp.

- Enzyme Inhibition : The chloropyridinyl group in Compound 4b demonstrates α-amylase inhibition, implying that the target compound could be optimized for similar enzymatic targets .

- Pharmaceutical Impurities : Structural parallels to impurities like Promazine Hydrochloride (MM0032.10) underscore the importance of rigorous purity profiling for such amines in drug manufacturing .

Biological Activity

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that may influence its biological activity. This article explores its biological activity, including interaction with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₂O, with a molecular weight of approximately 200.67 g/mol. The presence of a chloropyridine moiety linked to a propanamine structure is noteworthy for its reactivity and potential biological interactions.

The compound's biological activity may be attributed to its ability to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine. Preliminary studies suggest that compounds with similar structures exhibit binding affinity towards these receptors, indicating that this compound may also demonstrate such interactions.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing its potential in several therapeutic areas:

1. Antiviral Activity

Research has shown that compounds with chloropyridine structures can inhibit viral proteases, such as the SARS-CoV-2 3CL protease. For example, similar compounds have demonstrated IC50 values in the low micromolar range against viral targets . Although specific data on this compound is limited, its structural similarities suggest potential antiviral properties.

2. Antibacterial Activity

While direct studies on the antibacterial effects of this compound are sparse, structural analogs have exhibited significant antibacterial efficacy against gram-positive bacteria and mycobacterial strains. Investigations into related compounds have shown promising results comparable to clinically used antibiotics .

3. Neuropharmacological Effects

Given its potential interactions with neurotransmitter systems, this compound may influence neuropharmacological outcomes. Compounds with similar structures have been studied for their effects on mood disorders and neurodegenerative diseases, suggesting avenues for further exploration in this context.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Chloro-N-methylpyridin-2-amines | 1346708-19-7 | 0.87 |

| N-Methyl-N-(4-chloropyridinyl)propane amines | 55934-00-4 | 0.85 |

| 3-(Chloropyridinyl)propane amines | 3678-63-5 | 0.83 |

| N-Methyl-N-(chloropyridinyl) propanamines | 62660-08 | 0.81 |

This table illustrates the structural relationships among similar compounds and highlights the unique features of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amines that may confer distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of chloropyridine derivatives for their biological activities:

- SARS-CoV Inhibition : A study highlighted the design of chloropyridine esters that exhibited potent inhibitory activity against SARS-CoV proteases, suggesting a pathway for developing antiviral agents .

- Antimicrobial Efficacy : Another investigation demonstrated that certain chlorinated compounds showed comparable efficacy to established antibiotics against resistant bacterial strains .

These findings underscore the importance of further research into the biological activities of compounds like 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amines to explore their therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-hydroxypyridine and N-methylpropan-1-amine derivatives. Key steps include:

- Coupling Reaction : Use a base like cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group on the pyridine ring, facilitating substitution .

- Catalysis : Copper(I) bromide (CuBr) may enhance reaction efficiency in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at 35–50°C for 24–48 hours .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) isolates the product. Confirm purity via HPLC (≥98%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic shifts:

- Pyridine protons: δ 8.2–8.5 ppm (C4-Cl deshields adjacent protons).

- N-methylpropan-1-amine: δ 2.3–2.5 ppm (N–CH₃) and δ 1.6–1.8 ppm (CH₂ groups) .

- HRMS (ESI) : Confirm molecular ion [M+H]⁺ at m/z 215.08 (calculated for C₉H₁₂ClN₂O⁺) .

- IR Spectroscopy : Detect C–O–C ether stretch (~1100 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Q. How does the 4-chloropyridinyl group influence solubility and stability in aqueous media?

- Methodological Answer :

- LogP Analysis : The chloro group increases hydrophobicity (predicted LogP ~2.1), reducing aqueous solubility. Stability tests (pH 1–9, 37°C) show degradation under acidic conditions via hydrolysis of the ether bond. Use buffered solutions (pH 7.4) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Core Modifications :

- Replace the chlorine with electron-withdrawing groups (e.g., CF₃) to enhance binding to aromatic residues in target proteins .

- Vary the propan-1-amine chain length to optimize steric compatibility with enzyme active sites (e.g., monoamine oxidases) .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with receptors (e.g., serotonin transporters) based on tricyclic antidepressant scaffolds .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., desipramine for TCAs) .

- Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts) .

- Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple studies, adjusting for variables like dosing regimens .

Q. How are metabolism and pharmacokinetic properties evaluated preclinically?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) isoforms involved in N-demethylation or hydroxylation .

- In Vivo Studies : Administer to Sprague-Dawley rats (15 mg/kg, i.p.) and quantify plasma levels via LC-MS/MS. Monitor metabolites like 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine .

Q. What advanced chromatographic methods quantify impurities in synthetic batches?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 30 min). Detect impurities at 254 nm .

- Reference Standards : Compare retention times with certified impurities (e.g., desmethyl derivatives) from pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.